4,17-Dihydroxypregn-4-ene-3,20-dione 4-acetate 17-hexanoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,17-Dihydroxypregn-4-ene-3,20-dione 4-acetate 17-hexanoate typically involves multiple steps, starting from simpler steroid precursors. The process includes:
Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroid backbone.
Acetylation: Addition of acetate groups to hydroxyl groups.
Hexanoate Esterification: Formation of hexanoate esters at the 17th position.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used for purification .
Chemical Reactions Analysis
Types of Reactions
4,17-Dihydroxypregn-4-ene-3,20-dione 4-acetate 17-hexanoate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketone groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution reagents: Such as halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may yield alcohols .
Scientific Research Applications
4,17-Dihydroxypregn-4-ene-3,20-dione 4-acetate 17-hexanoate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex steroid compounds.
Biology: Studied for its effects on cellular processes and hormone regulation.
Medicine: Investigated for potential therapeutic uses, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of pharmaceuticals and other steroid-based products.
Mechanism of Action
The mechanism of action of 4,17-Dihydroxypregn-4-ene-3,20-dione 4-acetate 17-hexanoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to steroid receptors, influencing gene expression and cellular functions.
Pathways Involved: It modulates pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 17,21-Dihydroxypregn-4-ene-3,11,20-trione
- 17-Alpha,21-Dihydroxypregn-4-ene-3,20-dione
- Pregn-4-ene-3,20-dione, 17,21-dihydroxy-
Uniqueness
4,17-Dihydroxypregn-4-ene-3,20-dione 4-acetate 17-hexanoate is unique due to its specific functional groups and esterification, which confer distinct chemical properties and biological activities compared to similar compounds .
Properties
CAS No. |
94135-06-5 |
---|---|
Molecular Formula |
C29H42O6 |
Molecular Weight |
486.6 g/mol |
IUPAC Name |
[(8R,9S,10R,13S,14S,17R)-17-acetyl-4-acetyloxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] hexanoate |
InChI |
InChI=1S/C29H42O6/c1-6-7-8-9-25(33)35-29(18(2)30)17-13-22-20-10-11-23-26(34-19(3)31)24(32)14-15-27(23,4)21(20)12-16-28(22,29)5/h20-22H,6-17H2,1-5H3/t20-,21+,22+,27-,28+,29+/m1/s1 |
InChI Key |
WRZVFSQVZDEDIK-NTLFILIOSA-N |
Isomeric SMILES |
CCCCCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C(C(=O)CC[C@]34C)OC(=O)C)C)C(=O)C |
Canonical SMILES |
CCCCCC(=O)OC1(CCC2C1(CCC3C2CCC4=C(C(=O)CCC34C)OC(=O)C)C)C(=O)C |
Origin of Product |
United States |
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